molecular formula C26H25ClN4O4S B11439966 N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B11439966
M. Wt: 525.0 g/mol
InChI Key: YVAQYDJOSJCXCO-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. The process may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions using 2-chlorobenzyl chloride.

    Attachment of the Ethylphenylamino Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

    Final Assembly: The final compound is obtained by combining the intermediate products under controlled conditions, often involving heating and stirring.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, under conditions like reflux or microwave irradiation.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.

Uniqueness

The uniqueness of “N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C26H25ClN4O4S/c1-2-17-7-4-6-10-20(17)29-23(33)16-31-21-12-14-36-24(21)25(34)30(26(31)35)13-11-22(32)28-15-18-8-3-5-9-19(18)27/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,28,32)(H,29,33)

InChI Key

YVAQYDJOSJCXCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3

Origin of Product

United States

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